molecular formula C22H36N4O7S B613648 Boc-N-Me-Arg(Mtr)-OH CAS No. 125602-26-8

Boc-N-Me-Arg(Mtr)-OH

Cat. No. B613648
M. Wt: 500.62
InChI Key: CCQFOFXVPZPGDN-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-N-Me-Arg(Mtr)-OH, also known as Boc-Arg(Mtr)-OH, is a synthetic peptide that is widely used in scientific research. It is a modified form of the naturally occurring amino acid arginine, and is used to study the biochemical and physiological effects of arginine in the body.

Scientific Research Applications

  • Organotin(IV) Complexes Synthesis and Cytotoxic Activity : Organotin(IV) derivatives of N α -( tert -Butoxycarbonyl)- l -Arginine (Boc–Arg–OH) have been synthesized and show marked cytotoxic activity against human HT29 colorectal carcinoma cells, higher than that of cisplatin (Girasolo et al., 2010).

  • Bioorganometallic Approach for Protein Detection : In a study involving the synthesis of peptide conjugates for the electrochemical detection of proteins, Boc-Fca-Gly-Gly-Arg(Mtr)-Tyr-OMe was used. These conjugates showed strong binding affinity to the enzyme papain, indicating potential applications in protein detection and analysis (Mahmoud & Kraatz, 2007).

  • Peptide Synthesis with Problematic Amino Acids : In the synthesis of bradykinin analogues, Boc- and Ddz-strategy starting with compounds like Boc-Arg(Mtr)-OCr–OH were used. This study highlights the utility of such derivatives in the synthesis of peptides containing labile amino acids (Gothe et al., 1999).

properties

IUPAC Name

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O7S/c1-13-12-17(32-8)14(2)15(3)18(13)34(30,31)25-20(23)24-11-9-10-16(19(27)28)26(7)21(29)33-22(4,5)6/h12,16H,9-11H2,1-8H3,(H,27,28)(H3,23,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQFOFXVPZPGDN-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672930
Record name (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-N~2~-methyl-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-Me-Arg(Mtr)-OH

CAS RN

125602-26-8
Record name (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-N~2~-methyl-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-N-Me-Arg(Mtr)-OH
Reactant of Route 2
Boc-N-Me-Arg(Mtr)-OH
Reactant of Route 3
Boc-N-Me-Arg(Mtr)-OH
Reactant of Route 4
Reactant of Route 4
Boc-N-Me-Arg(Mtr)-OH
Reactant of Route 5
Boc-N-Me-Arg(Mtr)-OH
Reactant of Route 6
Boc-N-Me-Arg(Mtr)-OH

Citations

For This Compound
3
Citations
MA Dechantsreiter, E Planker, B Mathä… - Journal of medicinal …, 1999 - ACS Publications
The α V β 3 integrin receptor plays an important role in human tumor metastasis and tumor-induced angiogenesis. The in vivo inhibition of this receptor by antibodies or by cyclic …
Number of citations: 008 pubs.acs.org
KS Orwig - 2006 - search.proquest.com
The use of peptides as therapeutic agents is limited by several factors including instability in biological fluids and inability to cross biological barriers. Modifications of peptide N-termini …
Number of citations: 2 search.proquest.com
J Wang - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.